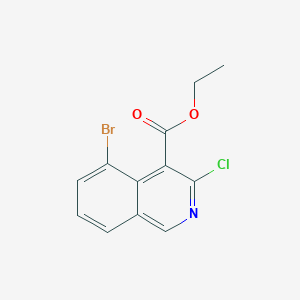
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with an ethyl ester group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isoquinoline derivatives, followed by esterification. The reaction conditions often require the use of solvents like nitrobenzene and catalysts such as palladium.
Bromination and Chlorination: Isoquinoline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. Chlorination is then carried out using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 3-position.
Esterification: The brominated and chlorinated isoquinoline is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Dihydroisoquinolines.
Hydrolysis Products: Isoquinoline-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate depends on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors due to its structural similarity to biologically active isoquinoline derivatives. The bromine and chlorine atoms, along with the ester group, contribute to its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with a fluorine atom, which may alter its reactivity and biological activity.
Ethyl 5-bromo-3-chloroquinoline-4-carboxylate: Lacks the isoquinoline structure, which may affect its chemical properties and applications.
Ethyl 5-bromo-3-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: A reduced form of the compound, which may have different reactivity and biological effects.
This compound stands out due to its unique combination of bromine, chlorine, and ester functionalities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H9BrClNO2 |
|---|---|
Peso molecular |
314.56 g/mol |
Nombre IUPAC |
ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-9-7(6-15-11(10)14)4-3-5-8(9)13/h3-6H,2H2,1H3 |
Clave InChI |
HKINQXAUROVNKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CN=C1Cl)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



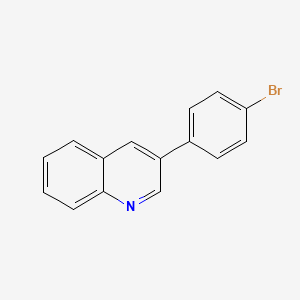
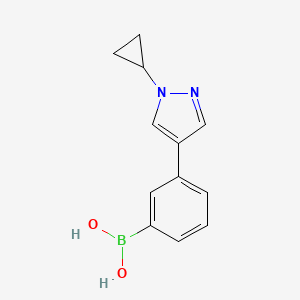
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)
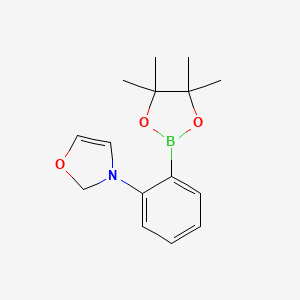

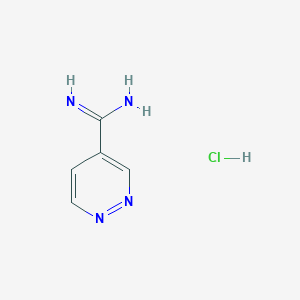
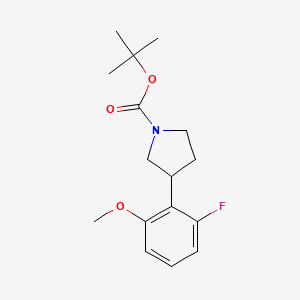
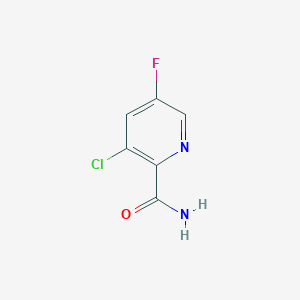
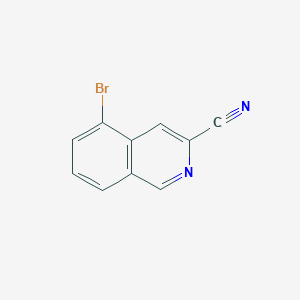

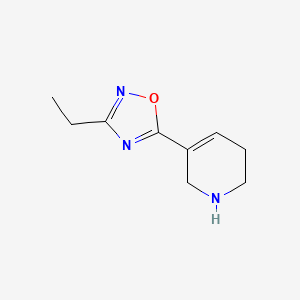
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)

